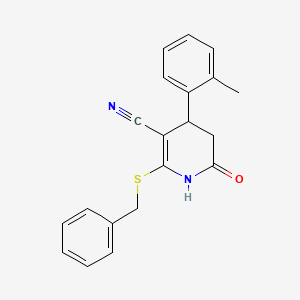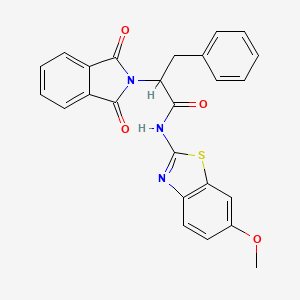![molecular formula C27H23ClN2O5 B11627148 2-(4-methoxyphenyl)-2-oxoethyl N-[(4-chlorophenyl)carbonyl]tryptophanate](/img/structure/B11627148.png)
2-(4-methoxyphenyl)-2-oxoethyl N-[(4-chlorophenyl)carbonyl]tryptophanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le N-[(4-chlorophényl)carbonyl]tryptophanate de 2-(4-méthoxyphényl)-2-oxoéthyle est un composé organique complexe qui présente une combinaison de motifs méthoxyphényle, chlorophényle et tryptophanate.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du N-[(4-chlorophényl)carbonyl]tryptophanate de 2-(4-méthoxyphényl)-2-oxoéthyle implique généralement plusieurs étapes. Une approche courante consiste à commencer par la préparation des composés intermédiaires, tels que l'acide 4-méthoxyphénylacétique et le chlorure de 4-chlorobenzoyle. Ces intermédiaires sont ensuite mis à réagir avec le tryptophane dans des conditions spécifiques pour former le produit final.
Préparation de l'acide 4-méthoxyphénylacétique : Cela peut être réalisé par l'oxydation du 4-méthoxyphényléthanol en utilisant un oxydant comme le permanganate de potassium.
Préparation du chlorure de 4-chlorobenzoyle : Cela implique la réaction de l'acide 4-chlorobenzoïque avec le chlorure de thionyle.
Formation du composé final : L'acide 4-méthoxyphénylacétique et le chlorure de 4-chlorobenzoyle sont ensuite mis à réagir avec le tryptophane en présence d'un agent de couplage comme la dicyclohexylcarbodiimide (DCC) pour former le N-[(4-chlorophényl)carbonyl]tryptophanate de 2-(4-méthoxyphényl)-2-oxoéthyle.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement des voies de synthèse similaires, mais à plus grande échelle, avec des optimisations pour le rendement et la pureté. Cela pourrait inclure l'utilisation de réacteurs automatisés et de systèmes à flux continu pour assurer une production cohérente.
Analyse Des Réactions Chimiques
Types de réactions
Le N-[(4-chlorophényl)carbonyl]tryptophanate de 2-(4-méthoxyphényl)-2-oxoéthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe méthoxy peut être oxydé pour former un groupe hydroxyle.
Réduction : Les groupes carbonyle peuvent être réduits en alcools.
Substitution : Le groupe chlorophényle peut subir des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Permanganate de potassium ou trioxyde de chrome en milieu acide.
Réduction : Borohydrure de sodium ou hydrure d'aluminium et de lithium.
Substitution : Nucléophiles comme les amines ou les thiols en présence d'une base.
Principaux produits
Oxydation : Formation de dérivés hydroxylés.
Réduction : Formation de dérivés alcooliques.
Substitution : Formation de dérivés phényliques substitués.
Applications de la recherche scientifique
Le N-[(4-chlorophényl)carbonyl]tryptophanate de 2-(4-méthoxyphényl)-2-oxoéthyle a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses interactions potentielles avec les macromolécules biologiques.
Médecine : Étudié pour ses propriétés thérapeutiques potentielles, y compris les activités anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux et de procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du N-[(4-chlorophényl)carbonyl]tryptophanate de 2-(4-méthoxyphényl)-2-oxoéthyle implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, modifiant leur activité et conduisant à divers effets biologiques. Les voies et les cibles exactes peuvent varier en fonction de l'application et du contexte spécifiques.
Applications De Recherche Scientifique
2-(4-methoxyphenyl)-2-oxoethyl N-[(4-chlorophenyl)carbonyl]tryptophanate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(4-methoxyphenyl)-2-oxoethyl N-[(4-chlorophenyl)carbonyl]tryptophanate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide 4-(4-chlorophényl)-2-(4-méthoxyphényl)thiazole-5-carboxylique
- 4'-Chloro-2-hydroxy-4-méthoxybenzophénone
Unicité
Le N-[(4-chlorophényl)carbonyl]tryptophanate de 2-(4-méthoxyphényl)-2-oxoéthyle est unique en raison de sa combinaison de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques spécifiques. Cette unicité en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C27H23ClN2O5 |
|---|---|
Poids moléculaire |
490.9 g/mol |
Nom IUPAC |
[2-(4-methoxyphenyl)-2-oxoethyl] 2-[(4-chlorobenzoyl)amino]-3-(1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C27H23ClN2O5/c1-34-21-12-8-17(9-13-21)25(31)16-35-27(33)24(30-26(32)18-6-10-20(28)11-7-18)14-19-15-29-23-5-3-2-4-22(19)23/h2-13,15,24,29H,14,16H2,1H3,(H,30,32) |
Clé InChI |
GACKUWBSYKUUSV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)COC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B11627068.png)
![5-(4-bromophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11627084.png)
![4-({[(2E)-2-{(2E)-[1-(4-chlorophenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid](/img/structure/B11627096.png)
![4-(3-{(Z)-[1-(4-chlorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile](/img/structure/B11627100.png)
![5-methyl-2-[3-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B11627108.png)


![(2-bromo-4-{(E)-[3-(2,4-dimethylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B11627125.png)

![N-(4-bromophenyl)-2-[(3-cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridin-2-yl)sulfanyl]acetamide](/img/structure/B11627140.png)
![7-hydroxy-6-[(E)-(4-methoxyphenyl)diazenyl]-4-methyl-2H-chromen-2-one](/img/structure/B11627145.png)
![Ethyl 4-{[2-(4-chlorophenyl)quinazolin-4-yl]amino}benzoate](/img/structure/B11627146.png)

![methyl 2-[2-(2-fluorophenyl)-4-hydroxy-3-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11627162.png)
